Methyl 5-(hydroxymethyl)furan-2-carboxylate

Beschreibung

Molecular Structure and Classification

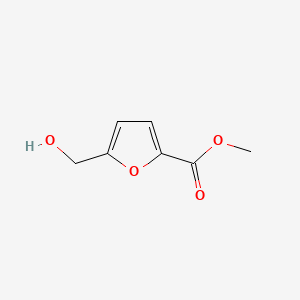

Methyl 5-(hydroxymethyl)furan-2-carboxylate belongs to the class of furanic esters, characterized by a five-membered aromatic furan ring substituted with functional groups at specific positions. The molecular formula C₇H₈O₄ (molecular weight 156.14 g/mol) comprises:

- A furan ring (C₄H₃O) providing aromatic stability and reactivity

- A hydroxymethyl group (-CH₂OH) at position 5

- A methyl ester (-COOCH₃) at position 2

Structural Features

| Position | Functional Group | Role in Reactivity |

|---|---|---|

| 2 | Methyl ester | Electrophilic site for nucleophilic substitution |

| 5 | Hydroxymethyl | Site for oxidation, etherification, or polymerization |

The IUPAC name This compound reflects its substitution pattern. Spectroscopic characterization (NMR, IR) confirms the planar furan ring with distinct electronic environments for the ester and hydroxymethyl groups.

Historical Context of Furanic Ester Research

The chemistry of furan derivatives traces to Carl Wilhelm Scheele’s 1780 isolation of 2-furoic acid from mucic acid. Heinrich Limpricht’s 1870 synthesis of furan laid the groundwork for furanic ester development. This compound first gained attention in the early 21st century as part of efforts to derivatize 5-hydroxymethylfurfural (HMF), a biomass platform chemical.

Key milestones:

Significance in Sustainable Chemistry

As a derivative of HMF—produced from hexose sugars in biomass—this ester aligns with green chemistry principles:

- Feedstock Renewability : Synthesized from agricultural residues (e.g., corn stover, bagasse)

- Atom Economy : 78% atom efficiency in Ru/Co-catalyzed oxidative esterification

- Downstream Applications :

Comparative analysis with petroleum-based esters:

| Property | This compound | Petrochemical Esters |

|---|---|---|

| Carbon footprint | 0.8 kg CO₂/kg (cradle-to-gate) | 2.3–3.1 kg CO₂/kg |

| Feedstock cost | $1,200–1,800/ton (HMF-derived) | $800–1,500/ton |

| Biodegradability | 92% in 28 days (OECD 301B) | <40% in 28 days |

Current Research Landscape

Recent advances focus on three domains:

A. Catalytic Synthesis Innovations

- Bimetallic systems : Co₃O₄/N-C + Ru/C synergism achieves 89% yield under mild conditions (50°C, O₂ atmosphere)

- Enzymatic routes : Candida antarctica lipase B enables solvent-free transesterification

- Flow chemistry : Continuous processing reduces reaction time from 12h to <1h

B. Materials Science Applications

- Polymer precursors : Conversion to FDCM (dimethyl furan-2,5-dicarboxylate) for polyethylene furanoate (PEF)

- Coordination polymers : Metal-organic frameworks (MOFs) with Cu²⁺ nodes exhibit high CO₂ adsorption capacity

C. Biological Activity Exploration

- Cytotoxicity : IC₅₀ = 62.37 µg/mL against HeLa cells

- Antimicrobial potential : MIC = 250 µg/mL against Staphylococcus aureus

Ongoing challenges include improving thermal stability (>200°C for polymer processing) and scaling production while maintaining cost competitiveness with terephthalate analogs. Collaborative efforts between academia (e.g., Silpakorn University) and industry (e.g., ChemScene) aim to bridge lab-scale discoveries to commercial applications.

Eigenschaften

IUPAC Name |

methyl 5-(hydroxymethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVVHNKBMLQFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508425 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36802-01-4 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) primarily targets both cancer cells and bacterial cells. It has shown high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa. In terms of cancer cells, it has shown cytotoxic activity against HeLa and HepG2 cells.

Mode of Action

MFC interacts with its targets by causing cell wall and membrane damage. This compound exhibits bacteriolytic effects on the tested microorganisms, which leads to the destruction of bacterial cells. In cancer cells, MFC induces cytotoxicity, leading to cell death.

Biochemical Pathways

It is known that mfc causes damage to the cell wall and membrane of bacteria, which could disrupt various essential biochemical pathways within these cells. In cancer cells, MFC’s cytotoxic activity could interfere with cellular proliferation and survival pathways.

Pharmacokinetics

Its cytotoxic and antibacterial activities suggest that it can be absorbed and distributed to the target cells effectively.

Result of Action

The action of MFC results in the death of targeted cells. In bacterial cells, MFC causes cell wall and membrane damage, leading to bacteriolysis. In cancer cells, MFC induces cytotoxicity, leading to cell death. These effects suggest that MFC could be potentially used as an alternative agent for the treatment of certain bacterial infections and cancers.

Action Environment

The efficacy and stability of MFC could be influenced by various environmental factors. For instance, the storage temperature of MFC is recommended to be between 2-8°C to maintain its stability. Furthermore, the effectiveness of MFC against bacteria and cancer cells could be influenced by factors such as the concentration of MFC, the type of cells, and the specific microenvironment conditions.

Biochemische Analyse

Biochemical Properties

Methyl 5-(hydroxymethyl)furan-2-carboxylate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa. The compound interacts with bacterial cell walls and membranes, causing damage and leading to bacteriolytic effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause cytotoxic effects on both normal and cancerous cells. In normal cells, such as LLC-MK2 and L929 cells, the compound exhibits moderate cytotoxicity with IC50 values of >512.00 and 239.06 μg/mL, respectively. In cancer cells, such as HeLa and HepG2 cells, it shows stronger cytotoxicity with IC50 values of 64.00 and 102.53 μg/mL, respectively. These effects are likely due to the compound’s ability to interfere with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to cause cell wall and membrane damage in bacteria by using the Sytox Green assay. This suggests that it may bind to specific targets within the cell wall or membrane, leading to structural disruptions and cell death. Additionally, its selective cytotoxicity on cancer cells indicates that it may interact with specific molecular targets involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over time when exposed to certain environmental factors. Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells and antibacterial activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits selective cytotoxicity on cancer cells and antibacterial activity without significant adverse effects. At higher doses, it may cause toxic effects, including damage to normal cells and tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to be metabolized by specific enzymes, leading to the formation of metabolites that may contribute to its biological effects. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within target cells. Its distribution within tissues may also influence its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biologische Aktivität

Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) is a furan-based compound that has garnered attention due to its diverse biological activities. Originally isolated from the fungus Curvularia lunata, it has been identified as a nonspecific host toxin contributing to maize leaf spot disease. The compound's biological potential extends beyond its pathogenicity, showcasing significant antimicrobial and anticancer properties.

Anticancer Activity

M5HF2C and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The biological activity is often quantified using the half-maximal inhibitory concentration (IC50) value.

Key Findings

- IC50 Values :

- The amine derivative of M5HF2C exhibited an IC50 of 62.37 µg/mL against HeLa cells, indicating potent anticancer activity.

- Other derivatives showed varying levels of cytotoxicity, with some demonstrating selective activity against specific cancer cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| M5HF2C | 275.26 | HeLa |

| Amine Derivative | 62.37 | HeLa |

| 8a | 143.64 | HepG2 |

| 8b | 215.01 | Vero |

Antimicrobial Activity

The antibacterial efficacy of M5HF2C has also been studied, revealing its potential against both Gram-positive and Gram-negative bacteria.

Inhibition Studies

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Bacillus cereus | 500.00 |

| Escherichia coli | 250.00 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

The mechanism by which M5HF2C exerts its biological effects involves several biochemical pathways:

- Toxin Production : In the pathogenic context, M5HF2C is produced via a biosynthetic pathway involving xylose conversion to furfural, followed by further transformations into furoic acid and ultimately M5HF2C. This process highlights the role of metabolic intermediates in toxin production.

- Cell Membrane Disruption : The compound has been shown to cause significant electrolyte leakage from host cell membranes, which disrupts cellular integrity and leads to cell death, particularly in plant tissues affected by fungal pathogens .

- Enzymatic Interactions : Enzymes such as xylanase and acetyl xylan esterase are integral to the biosynthesis of M5HF2C toxins, linking carbohydrate metabolism to pathogenicity in Curvularia lunata .

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of M5HF2C derivatives against various cancer cell lines. The results indicated that structural modifications significantly influence biological activity, with certain substitutions enhancing anticancer properties while others diminish them .

Antibacterial Efficacy Assessment

Research conducted on the antibacterial properties of M5HF2C revealed its effectiveness against common pathogens responsible for foodborne illnesses. The findings suggested that derivatives with specific functional groups exhibited enhanced activity against resistant strains .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that methyl 5-(hydroxymethyl)furan-2-carboxylate exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells (normal kidney cells). The compound's derivatives have shown varying degrees of potency, with some exhibiting IC50 values indicating significant anti-cancer activity .

Antimicrobial Activity

The compound has demonstrated antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Notably, it has shown a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Agricultural Applications

This compound is recognized for its role as a nonspecific host toxin in plant-pathogen interactions. It contributes to the pathogenicity of Curvularia lunata, leading to significant crop yield losses due to diseases such as maize leaf spot disease. Understanding the synthesis pathways and mechanisms of action can aid in developing resistant crop varieties or targeted treatments .

Bio-based Chemistry

The compound is also being explored for its applications in bio-based chemistry. It serves as an intermediate in the production of various biofuels and chemicals derived from biomass. The ability to convert renewable resources into valuable chemical products positions this compound as a key player in sustainable chemistry initiatives .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of this compound revealed promising anticancer activities. The derivatives were tested against multiple cancer cell lines, highlighting their potential for further development into therapeutic agents.

Case Study 2: Agricultural Pathogenicity

Research on the role of this compound in Curvularia lunata demonstrated its function as a toxin affecting maize plants. This research underscores the importance of understanding plant-pathogen interactions to mitigate crop diseases effectively.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Properties

The following table summarizes critical differences between methyl 5-(hydroxymethyl)furan-2-carboxylate and its analogs:

Crystallographic and Solubility Differences

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Forms monoclinic crystals (space group P21/c) with planar geometry and intermolecular van der Waals interactions. Exhibits good solubility in acetone/ethanol due to nitro and fluoro groups .

- This compound: Higher aqueous solubility due to hydrogen bonding from the hydroxymethyl group, though crystallinity is less pronounced compared to fluorinated analogs .

Q & A

Q. Key Methodological Steps :

- Esterification : React HMFA with methanol under acidic or enzymatic conditions.

- Substitution : Use alkyl halides or alcohols in the presence of a base to introduce the methyl ester group.

How can reaction conditions be optimized for improved yield and purity?

Advanced Research Question

Optimization focuses on catalyst selection, solvent systems, and reaction time. For instance:

- Catalysts : Sn-Beta or Zr-Beta molecular sieves enhance selectivity in Diels-Alder reactions, with Zr-Beta achieving 81% selectivity for methyl 4-(methoxymethyl)benzenecarboxylate at 26% conversion .

- Temperature : Elevated temperatures (e.g., 190°C) improve reaction kinetics but may require pressure control.

- Purification : Recrystallization or chromatography ensures high purity (>97%) .

Q. Table 1: Catalyst Performance Comparison

| Catalyst | Conversion (%) | Selectivity (%) | Reaction Time |

|---|---|---|---|

| Sn-Beta | 28 | 46 | 2 h |

| Zr-Beta | 26 | 81 | 6 h |

What spectroscopic methods characterize this compound?

Basic Research Question

Standard techniques include:

- NMR : H and C NMR to confirm ester and hydroxymethyl groups.

- HPLC : For purity assessment (e.g., >97% purity reported in microbial studies) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 170.12 g/mol for related esters) .

How do advanced techniques resolve structural ambiguities in derivatives?

Advanced Research Question

- 2D NMR (COSY, HSQC) : Maps H-C correlations to distinguish substituent positions on the furan ring.

- X-ray Crystallography : Resolves absolute configuration, critical for bioactive derivatives .

- Isotopic Labeling : Tracks reaction pathways in catalytic studies (e.g., ethylene incorporation in Diels-Alder reactions) .

What biological activities are reported for this compound?

Basic Research Question

It exhibits antimicrobial activity against Staphylococcus aureus (MIC: 8–16 mg/mL), including methicillin-resistant strains (MRSA) . Bioactivity is attributed to its furan core and hydroxymethyl group, which may disrupt bacterial membrane integrity.

Q. Methodological Note :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with ATCC reference strains.

What factors explain discrepancies in reported MIC values?

Advanced Research Question

Variations arise from:

- Strain Differences : MRSA strains (e.g., ATCC 43300 vs. clinical isolates) have varying susceptibility.

- Compound Purity : Impurities (>3%) can skew results; use HPLC-validated samples .

- Assay Conditions : pH, temperature, and growth medium (e.g., Mueller-Hinton vs. CAMHB) impact activity .

How does this compound participate in Diels-Alder reactions?

Advanced Research Question

this compound acts as a diene precursor. Under catalysis (Sn-Beta/Zr-Beta), it reacts with ethylene to form aromatic carboxylic acids via dehydration. Key factors:

- Catalyst Acidity : Lewis acid sites in Sn-Beta stabilize transition states.

- Protection Strategy : Methanol protection prevents undesired side reactions .

Q. Mechanistic Insight :

Diels-Alder Cycloaddition : Forms a six-membered cyclohexene intermediate.

Dehydration : Eliminates water to yield the aromatic product.

What safety precautions are required for handling?

Basic Research Question

- GHS Classification : Acute oral toxicity (Category 4; H302).

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.